molecular formula C17H27BN2O5 B578736 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310383-08-4

2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B578736
CAS No.: 1310383-08-4
M. Wt: 350.2 g/mol
InChI Key: BSSLDLWQFCATAP-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative commonly used in organic synthesis. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in the synthesis of various organic molecules, including pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isopropoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF, DMF), temperature (80-100°C).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Suzuki-Miyaura Reaction: Formation of biaryl compounds.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond and regeneration of the palladium catalyst. The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters, such as:

  • 4,4,5,5-Tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

These compounds share similar reactivity patterns in cross-coupling reactions but differ in their substituents and steric properties. The unique structure of this compound provides distinct advantages in terms of selectivity and efficiency in certain synthetic applications.

Properties

CAS No.

1310383-08-4

Molecular Formula

C17H27BN2O5

Molecular Weight

350.2 g/mol

IUPAC Name

tert-butyl N-[6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

InChI

InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)19-11-9-10-12(22-8)20-13(11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,19,21)

InChI Key

BSSLDLWQFCATAP-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)OC)NC(=O)OC(C)(C)C

Synonyms

6-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER

Origin of Product

United States

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